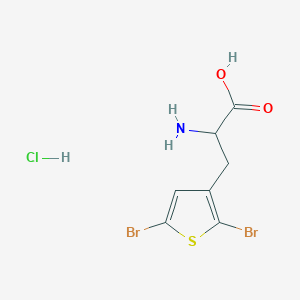

2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride

説明

2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid hydrochloride is a halogenated aromatic amino acid derivative characterized by a thiophene ring substituted with bromine atoms at positions 2 and 3. The compound combines a propanoic acid backbone with an amino group, forming a chiral center, and is stabilized as a hydrochloride salt for enhanced solubility and stability.

特性

IUPAC Name |

2-amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO2S.ClH/c8-5-2-3(6(9)13-5)1-4(10)7(11)12;/h2,4H,1,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBNHMYLZSZXQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CC(C(=O)O)N)Br)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride typically involves the bromination of thiophene followed by the introduction of the amino and carboxylic acid groups. One common method involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 2,5-dibromothiophene.

Amination and Carboxylation: The dibrominated thiophene is then subjected to a series of reactions to introduce the amino and carboxylic acid groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

化学反応の分析

Types of Reactions

2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.

Condensation Reactions: The amino and carboxylic acid groups can participate in condensation reactions to form amides or esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atoms, while oxidation can lead to sulfoxides or sulfones .

科学的研究の応用

2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride has several scientific research applications:

作用機序

The mechanism of action of 2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the thiophene ring can participate in various binding interactions, while the amino and carboxylic acid groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins or enzymes, leading to specific biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s distinguishing feature is the 2,5-dibromothiophen-3-yl group. Thiophene, a sulfur-containing heterocycle, is electron-rich, which may enhance π-π stacking interactions in biological systems. Bromine’s high atomic weight and polarizability could influence steric bulk, electronic effects, and binding affinity compared to other halogens.

Key analogs for comparison :

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride (): Substituted with a 3-chlorophenyl group. Chlorine’s smaller size and lower electronegativity compared to bromine may reduce steric hindrance and alter electronic interactions. Molecular weight: 236.1 g/mol vs. the target compound’s estimated higher weight due to bromine .

2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid hydrochloride (): Features a pyridine ring with chlorine substituents. Molecular weight: 271.5 g/mol (C8H9Cl3N2O2) .

(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride (): Contains fluorine (electron-withdrawing) and hydroxyl groups. Fluorine’s small size and high electronegativity enhance metabolic stability, while the hydroxyl group introduces hydrogen-bonding capacity. IUPAC name highlights stereochemical specificity (S-configuration) .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility/Storage |

|---|---|---|---|---|

| Target Compound* | C7H8Br2ClNO2S | ~400 (estimated) | 2,5-dibromothiophen-3-yl | Likely requires -20°C storage† |

| (S)-2-Amino-3-(3-chlorophenyl)propanoic acid HCl | C9H11Cl2NO2 | 236.1 | 3-chlorophenyl | Soluble in DMSO; store at -20°C |

| 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid HCl | C10H12ClNO4 | 245.66 | Benzodioxolyl | 10 mM stock solution in solvent |

| 2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid HCl | C8H9Cl3N2O2 | 271.5 | 2,6-dichloropyridin-3-yl | N/A |

*Estimated based on bromine’s atomic weight (79.9 g/mol × 2) and core structure. †Inferred from analogs (e.g., –8) requiring low-temperature storage .

生物活性

2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid hydrochloride, with the CAS number 2287260-22-2, is a compound that has garnered attention in various fields of biological research. Its unique structure, featuring brominated thiophene moieties, suggests potential biological activities that merit exploration.

The molecular formula for 2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid hydrochloride is , with a molecular weight of approximately 365.47 g/mol. The compound's structure is characterized by the presence of two bromine atoms attached to a thiophene ring, which may influence its reactivity and biological interactions.

Research indicates that compounds containing thiophene derivatives often exhibit significant biological activities due to their ability to interact with various biological targets. The specific mechanism of action for 2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid hydrochloride has not been extensively documented; however, similar compounds have been shown to act as inhibitors or modulators in various biochemical pathways.

Antimicrobial Activity

Studies have demonstrated that brominated thiophene derivatives possess antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and shown to inhibit growth effectively. This suggests that 2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid hydrochloride may also exhibit antimicrobial activity.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example A | E. coli | 32 µg/mL |

| Example B | S. aureus | 16 µg/mL |

Cytotoxicity and Antitumor Activity

Preliminary studies on related compounds indicate potential cytotoxic effects against cancer cell lines. The presence of bromine in the structure may enhance the compound's ability to induce apoptosis in cancer cells. Further investigations are necessary to establish the cytotoxic profile of 2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid hydrochloride specifically.

Case Studies

-

Study on Antimicrobial Properties

A study published in Journal of Medicinal Chemistry evaluated a series of brominated thiophene derivatives for their antimicrobial efficacy. The results indicated that certain modifications to the thiophene ring significantly enhanced antibacterial activity against Gram-positive bacteria. -

Cytotoxicity Assessment

A recent investigation assessed the cytotoxic effects of various thiophene derivatives on human cancer cell lines. The study found that compounds with dibromo substitutions exhibited increased cytotoxicity compared to their non-brominated counterparts.

Q & A

Q. Key Considerations :

- Bromine’s electron-withdrawing effects may reduce thiophene reactivity; adjust reaction temperatures and catalysts accordingly.

- Validate regioselectivity using -NMR and X-ray crystallography (if feasible).

Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Q. Basic Research Focus

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (water/acetonitrile with 0.1% TFA) resolves potential degradation products .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected : ~439.9 Da for ) .

- NMR : - and -NMR in DMSO-d6 verify structural integrity. The thiophene ring protons (δ 6.8–7.5 ppm) and bromine’s anisotropic effects should be carefully assigned .

Advanced Tip : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals caused by bromine’s magnetic anisotropy .

How can researchers address discrepancies in NMR data arising from bromine’s anisotropic effects in structural elucidation?

Q. Advanced Research Focus

- Computational Modeling : Employ density functional theory (DFT) to predict chemical shifts and compare with experimental data .

- Isotopic Labeling : Synthesize -labeled derivatives to track carbon environments (e.g., propanoic acid backbone) .

- Paramagnetic Relaxation Agents : Add shift reagents (e.g., Eu(fod)) to simplify complex splitting patterns .

Example : In analogous brominated compounds, anisotropic deshielding shifts thiophene protons upfield by 0.2–0.5 ppm, requiring careful referencing .

What are the critical storage conditions to prevent degradation of this hydrochloride salt?

Q. Basic Research Focus

- Temperature : Store at –20°C in airtight, light-resistant containers to avoid hydrolysis or bromine loss .

- Humidity Control : Use desiccants (silica gel) to prevent deliquescence, as hydrochloride salts are hygroscopic .

- Solvent Compatibility : Dissolve in anhydrous DMSO or ethanol for long-term stability; avoid aqueous buffers unless immediately used .

Validation : Monitor stability via periodic HPLC analysis over 6–12 months .

What methodologies are suitable for studying the compound’s stability under varying pH conditions relevant to biological assays?

Q. Advanced Research Focus

- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Use HPLC to quantify degradation products (e.g., debrominated species or hydrolyzed thiophene) .

- Kinetic Analysis : Calculate degradation rate constants () using first-order kinetics. Plot pH-rate profiles to identify instability thresholds .

- Mass Spectrometry : Identify degradation pathways (e.g., hydrolysis at the α-carbon or thiophene ring opening) .

How can researchers optimize the coupling efficiency of this amino acid derivative in peptide synthesis while minimizing side reactions?

Q. Advanced Research Focus

- Activating Agents : Use HATU or PyBOP instead of DCC to reduce racemization .

- Solvent Optimization : Anhydrous DMF or DCM improves coupling yields; avoid THF due to potential thiophene ring interactions .

- Temperature Control : Conduct reactions at 0–4°C to suppress epimerization at the α-carbon .

- Monitoring : Track reaction progress via LC-MS to terminate at optimal conversion (~85–90%) .

What safety precautions are essential when handling this compound due to its brominated thiophene moiety?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of fine particles .

- Waste Disposal : Collect brominated waste in halogen-specific containers for incineration .

Emergency Response : For spills, use inert absorbents (vermiculite) and avoid aqueous cleanup to prevent HBr formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。